molecular formula C25H20N2O2S B11077143 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B11077143
M. Wt: 412.5 g/mol
InChI Key: RHTUZYVXSPRPNO-DEDYPNTBSA-N
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Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound that features a benzothiazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-Benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl group, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, sodium ethoxide, polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-(1,3-Benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(1,3-Benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its specific structural features, such as the combination of a benzothiazole ring and a substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C25H20N2O2S/c1-17-7-9-18(10-8-17)16-29-22-12-11-19(14-23(22)28-2)13-20(15-26)25-27-21-5-3-4-6-24(21)30-25/h3-14H,16H2,1-2H3/b20-13+

InChI Key

RHTUZYVXSPRPNO-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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